molecular formula C19H27N7 B2606236 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine CAS No. 2415504-39-9

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine

Cat. No.: B2606236
CAS No.: 2415504-39-9
M. Wt: 353.474
InChI Key: KSXUGUBEMBFKRY-UHFFFAOYSA-N
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Description

4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a complex molecular structure incorporating a piperazine linker connecting two distinct pyrimidine rings, one of which is substituted with a cyclobutyl group. This specific architecture is characteristic of scaffolds often investigated for their potential biological activity. Compounds with similar piperazine-pyrimidine cores have been widely studied in pharmaceutical research for their potential as kinase inhibitors . The presence of the lipophilic cyclobutyl group and the tertiary amine can influence the compound's physicochemical properties, such as its solubility and membrane permeability, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound in the synthesis of more complex target molecules, in biochemical screening assays, or as a reference standard in analytical method development. It is supplied as a high-purity material to ensure consistent and reliable research outcomes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7/c1-14-11-18(23-19(22-14)24(2)3)26-9-7-25(8-10-26)17-12-16(20-13-21-17)15-5-4-6-15/h11-13,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXUGUBEMBFKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . These methods are chosen based on the desired yield, purity, and specific application of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production time.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a reduction in the production of inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX-2) in macrophage cells . Molecular docking studies have shown that the compound has a strong affinity for the active sites of these enzymes, forming hydrophobic interactions that inhibit their activity .

Comparison with Similar Compounds

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

This compound shares the pyrimidine-piperazine backbone but substitutes the cyclobutyl and trimethylamine groups with a butyl chain. Its versatility in pharmaceutical synthesis, as highlighted in , underscores the importance of the piperazine-pyrimidine framework in drug discovery.

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

Replacing piperazine with piperidine (a saturated six-membered ring), this analogue () retains the pyrimidine core but lacks the flexibility of the piperazine linker. Crystallographic studies note its stability in solid-state structures, suggesting that piperidine-based derivatives may offer improved crystallinity for formulation. However, the reduced basicity of piperidine compared to piperazine could impact solubility and pharmacokinetics.

N-Ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine

This compound () incorporates a tetrahydropyrido-pyrimidine scaffold with a sulfonyl group and phenylpiperazine. However, the bulkier phenylpiperazine group may limit blood-brain barrier penetration compared to the cyclobutyl-trimethylamine structure of the target compound.

Pharmacological and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Pharmacological Notes References
Target Compound C₂₀H₂₈N₈ Cyclobutyl, trimethylamine High steric hindrance; potential kinase inhibition -
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine C₁₁H₂₀N₆ Butyl Broad applicability in drug synthesis
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ Piperidine, methyl Stable crystalline form; used in preclinical studies
Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine C₂₁H₂₆F₃N₅ Trifluoromethyl, methylpiperazine Enhanced lipophilicity; CNS-targeting potential

Cyclobutyl vs. Trifluoromethyl Substituents

The cyclobutyl group in the target compound provides moderate steric bulk and lipophilicity, balancing receptor affinity and solubility. In contrast, trifluoromethyl groups (e.g., ) increase electronegativity and metabolic stability but may introduce toxicity risks.

Piperazine Linker Modifications

Piperazine derivatives, such as those in and , demonstrate improved solubility and tunable basicity compared to piperidine or tetrahydropyridine analogs. The target compound’s piperazine linker likely enhances its ability to interact with charged residues in biological targets.

Biological Activity

The compound 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is a complex organic molecule with significant potential in pharmacology due to its structural characteristics. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine core integrated with pyrimidine rings and a cyclobutyl substituent. The molecular formula is C19H26N6C_{19}H_{26}N_{6} with a molecular weight of approximately 338.4 g/mol. Its structure can be represented as follows:

ComponentDescription
Molecular FormulaC19H26N6C_{19}H_{26}N_{6}
Molecular Weight338.4 g/mol
Structural FeaturesPiperazine core, cyclobutyl group, dual pyrimidine moieties

The biological activity of this compound is primarily mediated through its interaction with specific biological targets, such as receptors and enzymes involved in cellular signaling pathways. The presence of the piperazine and pyrimidine rings enhances its binding affinity to various targets, potentially modulating their activities.

Biological Activity

Research indicates that derivatives similar to This compound exhibit various biological activities, including:

  • Antitumor Activity : Compounds within this structural class have shown promise in inhibiting tumor cell proliferation. For instance, studies have demonstrated that similar piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines (e.g., lung cancer cell lines A549 and HCC827) with IC50 values in the low micromolar range .
  • Antimicrobial Properties : Some related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
  • Neurological Effects : Given the piperazine moiety's known pharmacological effects, this compound may also influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Case Studies

Several studies have investigated the biological activity of closely related compounds:

Case Study 1: Antitumor Efficacy

A study evaluated the effects of a piperazine derivative on human lung cancer cells. The compound exhibited an IC50 of 6.26 μM against HCC827 cells in 2D assays but showed reduced efficacy in 3D culture models (IC50 of 20.46 μM), highlighting the importance of testing conditions on drug efficacy .

Case Study 2: Antimicrobial Testing

Another investigation utilized broth microdilution methods to assess antimicrobial activity against Staphylococcus aureus and Escherichia coli. The tested compounds displayed varying degrees of antibacterial activity, contributing to their potential as therapeutic agents .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-aminePiperazine and pyrimidineAntidepressant
N-Cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amineSimilar piperazine coreAntitumor
(4-(6-(Ethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)(phenyl)Includes phenolic groupAntimicrobial

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